molecular formula C21H22N2O4S B299617 4-methoxy-N-[3-(morpholin-4-yl)phenyl]naphthalene-1-sulfonamide

4-methoxy-N-[3-(morpholin-4-yl)phenyl]naphthalene-1-sulfonamide

Cat. No.: B299617
M. Wt: 398.5 g/mol
InChI Key: JEEHEHOTUZRVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[3-(morpholin-4-yl)phenyl]naphthalene-1-sulfonamide is a complex organic compound with the molecular formula C21H22N2O4S This compound is known for its unique structural features, which include a naphthalenesulfonamide core, a methoxy group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[3-(morpholin-4-yl)phenyl]naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxynaphthalene-1-sulfonyl chloride with 3-(4-morpholinyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[3-(morpholin-4-yl)phenyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

4-methoxy-N-[3-(morpholin-4-yl)phenyl]naphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[3-(morpholin-4-yl)phenyl]naphthalene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and potential anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-Methoxy-4-(4-morpholinyl)phenyl]-6-(1H-pyrazol-3-yl)-2-pyridinecarboxamide: Shares the morpholine and methoxy groups but has a different core structure.

    4-Bromo-3-methoxy-N-phenylbenzamide: Contains a methoxy group and a phenyl ring but lacks the naphthalenesulfonamide core.

    4-methoxy-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide: Similar in structure but with a nitro group instead of a sulfonamide group.

Uniqueness

The uniqueness of 4-methoxy-N-[3-(morpholin-4-yl)phenyl]naphthalene-1-sulfonamide lies in its combination of a naphthalenesulfonamide core with a morpholine ring and a methoxy group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

4-methoxy-N-(3-morpholin-4-ylphenyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C21H22N2O4S/c1-26-20-9-10-21(19-8-3-2-7-18(19)20)28(24,25)22-16-5-4-6-17(15-16)23-11-13-27-14-12-23/h2-10,15,22H,11-14H2,1H3

InChI Key

JEEHEHOTUZRVJW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC(=C3)N4CCOCC4

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC(=CC=C3)N4CCOCC4

Origin of Product

United States

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